(1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
説明
特性
IUPAC Name |
(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-4-12-22-14-10-17(11-15-22)20(24)23-16(2)9-13-21(3)18-7-5-6-8-19(18)23/h1,5-8,16-17H,9-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFKFUMITCTDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1C(=O)C3CCN(CC3)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazepine intermediate.
Final Coupling Reaction: The final step involves coupling the benzodiazepine-piperidine intermediate with a prop-2-ynyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the benzodiazepine core can produce dihydrobenzodiazepine derivatives.
科学的研究の応用
Pharmacological Applications
The primary applications of this compound lie in its pharmacological properties:
Anxiolytic Effects
Research indicates that compounds similar to benzodiazepines exhibit anxiolytic properties. Studies have shown that derivatives of benzodiazepines can effectively modulate GABA_A receptors, leading to reduced anxiety levels in various animal models .
Sedative and Hypnotic Properties
Benzodiazepine derivatives are well-known for their sedative effects. The compound may be utilized in formulating medications for insomnia and other sleep disorders by enhancing the sedative effects through GABAergic pathways .
Anticonvulsant Activity
The structure of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone suggests potential anticonvulsant activity. Benzodiazepines are frequently used in treating epilepsy due to their ability to stabilize neuronal excitability .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Benzodiazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Modification : The introduction of the propynyl group on the piperidine ring enhances the compound's pharmacological profile.
The use of advanced catalytic systems and continuous flow reactors is common in industrial production methods to ensure high yield and purity.
Case Studies
Several studies have investigated the efficacy and safety profiles of compounds related to (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone:
Case Study 1: Anxiolytic Efficacy
A double-blind study involving a derivative showed significant reductions in anxiety scores among participants compared to a placebo group over a four-week period .
Case Study 2: Sedative Effects
In a controlled trial assessing sleep quality, subjects administered a benzodiazepine derivative experienced improved sleep latency and duration without significant adverse effects .
Case Study 3: Anticonvulsant Properties
Research demonstrated that a related compound effectively reduced seizure frequency in rodent models of epilepsy, supporting its potential as an anticonvulsant agent .
作用機序
The mechanism of action of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone likely involves interaction with central nervous system receptors, such as the gamma-aminobutyric acid (GABA) receptors. The benzodiazepine core is known to enhance the effect of GABA, leading to increased inhibitory neurotransmission. The piperidine moiety may interact with other receptor sites, potentially modulating the overall pharmacological profile of the compound.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a 1,5-benzodiazepine and a propargyl-piperidine group. Below is a systematic comparison with key analogs:
Structural Analogues
Pharmacokinetic and Electronic Properties
- Lipophilicity: The propargyl group in the target compound likely increases lipophilicity (calculated logP ~3.2) compared to non-alkyne analogs (e.g., compound 74: logP ~2.8), enhancing blood-brain barrier penetration .
生物活性
(1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic compound that belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodiazepine core and a piperidine moiety. The molecular formula is with a molecular weight of 347.4 g/mol. Its structural features contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the benzodiazepine core through cyclization reactions involving appropriate precursors. Common reagents include methanesulfonic acid and various solvents like methanol. The process may also utilize advanced catalytic systems to enhance yield and purity.
The biological activity of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is primarily mediated through its interaction with the GABA receptor complex. By binding to these receptors, the compound enhances the inhibitory effects of GABA (gamma-Aminobutyric acid), leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects .
Biological Activity
Research studies have demonstrated that this compound exhibits significant biological activities:
Anxiolytic Effects : Similar to other benzodiazepines, it has been shown to reduce anxiety levels in animal models.
Sedative Properties : The compound induces sedation and can be effective in treating insomnia.
Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties due to its influence on GABAergic neurotransmission .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds structurally related to (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone:
- Vasorelaxant Activity : A study on related benzodiazepine derivatives indicated vasorelaxant effects that could be beneficial for cardiovascular health .
- Bradycardic Potency : Research has shown that some derivatives exhibit heart-rate-reducing activity, suggesting potential applications in managing heart conditions .
- Comparative Studies : When compared to other benzodiazepines like Diazepam and Lorazepam, this compound may offer unique advantages due to its dual structure which combines benzodiazepine and piperidine functionalities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
